1-(2-Aminoethyl)piperidin-4-ol dihydrochloride
CAS No.: 110484-18-9
Cat. No.: VC20826721
Molecular Formula: C7H18Cl2N2O
Molecular Weight: 217.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 110484-18-9 |
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Molecular Formula | C7H18Cl2N2O |
Molecular Weight | 217.13 g/mol |
IUPAC Name | 1-(2-aminoethyl)piperidin-4-ol;dihydrochloride |
Standard InChI | InChI=1S/C7H16N2O.2ClH/c8-3-6-9-4-1-7(10)2-5-9;;/h7,10H,1-6,8H2;2*1H |
Standard InChI Key | PTVCQOBFIIVVNE-UHFFFAOYSA-N |
SMILES | C1CN(CCC1O)CCN.Cl.Cl |
Canonical SMILES | C1CN(CCC1O)CCN.Cl.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-(2-Aminoethyl)piperidin-4-ol dihydrochloride belongs to the piperidine class of heterocyclic compounds, featuring a six-membered ring with a nitrogen atom. The compound's structure consists of a piperidine core with a hydroxyl group at position 4 and a 2-aminoethyl chain attached to the nitrogen atom of the piperidine ring. The molecule exists as a dihydrochloride salt, which enhances its stability and solubility in polar solvents.
Physicochemical Properties
The compound typically appears as a crystalline powder, similar to related compounds in this class . While specific data for this exact compound is limited in the search results, we can present the following properties based on structural analysis and data from related compounds:
Property | Value |
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Chemical Formula | C₇H₁₆N₂O·2HCl |
Molecular Weight | 217.14 g/mol |
Appearance | Crystalline powder |
Solubility | Soluble in water and polar organic solvents |
Storage Recommendation | Room temperature |
Functional Groups | Secondary alcohol, primary amine, tertiary amine |
The compound's dihydrochloride salt formation typically improves stability and shelf-life compared to the free base form, making it suitable for long-term storage under appropriate conditions.
Synthesis Methods
Decarboxylative Ring-Opening Reaction
One of the most efficient approaches to synthesizing N-aminoethyl cyclic amines like 1-(2-Aminoethyl)piperidin-4-ol involves decarboxylative ring-opening reactions of appropriately substituted oxazolidin-2-ones . This synthetic route represents a practical method for preparing multigram quantities of the compound and related derivatives.
The synthesis pathway typically proceeds through the following key steps:
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Preparation of an appropriate N-aryloxazolidin-2-one intermediate
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Nucleophilic ring-opening reaction with 4-piperidinol
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Further modification of functional groups if needed
As illustrated in related research, the ring-opening reaction can be conducted under relatively mild conditions, making it suitable for large-scale preparation . This methodology offers significant advantages over more complicated multistep sequences that were previously employed.
Applications in Pharmaceutical Research
As a Synthetic Intermediate
1-(2-Aminoethyl)piperidin-4-ol dihydrochloride serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. The molecule's bifunctional nature, with both amine and hydroxyl groups, allows for selective functionalization to create diverse chemical libraries.
In particular, the hydroxyl group at the 4-position of the piperidine ring can undergo selective O-alkylation, as demonstrated in the synthesis of related compounds . This reactivity pattern enables the construction of more complex molecules with specific biological activities.
Development of IP Receptor Agonists
Related N-aminoethyl piperidine derivatives have been utilized in the development of potent and selective IP (prostacyclin) receptor agonists, which have significant therapeutic potential . For instance, compounds featuring the 1-(2-aminoethyl)piperidin-4-ol scaffold, following appropriate functionalization, have demonstrated good selectivity for human IP receptors.
In one reported case, a derivative based on a similar scaffold showed a Ki value of 310 nM for the IP receptor, with at least 100-fold selectivity over other prostanoid receptors . Such compounds increase cyclic AMP production in cells expressing human IP receptors in a concentration-dependent manner, with significant activity observed at concentrations greater than 10 nM .
Pharmacokinetic Advantages
The 1-(2-aminoethyl)piperidin-4-ol framework, when incorporated into drug molecules, can contribute to favorable pharmacokinetic properties. Derivatives based on similar scaffolds have demonstrated excellent bioavailability and extended plasma half-life in animal models.
For example, a related compound featuring this core structure showed a plasma half-life of 3.26 hours and bioavailability of 86.9% when administered intravenously to dogs . These properties make the scaffold attractive for developing drugs requiring sustained activity.
Structure-Activity Relationship Studies
Modification Strategies
The 1-(2-aminoethyl)piperidin-4-ol scaffold offers multiple points for modification to tune biological activity and pharmacokinetic properties:
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The hydroxyl group at position 4 can be alkylated with various substituents
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The primary amine can be functionalized through acylation, sulfonylation, or reductive amination
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The piperidine ring can be modified with additional substituents
These modification strategies allow medicinal chemists to systematically explore structure-activity relationships and optimize leads for specific therapeutic targets.
Effects of Structural Modifications
While specific data for 1-(2-aminoethyl)piperidin-4-ol dihydrochloride is limited in the search results, we can infer from related compounds that structural modifications significantly impact biological activity. For example:
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O-alkylation of the 4-hydroxyl group with appropriate moieties can enhance receptor binding affinity and selectivity
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N-acylation of the primary amine with aromatic or heterocyclic carboxylic acids can introduce additional binding interactions with target proteins
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Salt form selection influences solubility, stability, and bioavailability
These structure-activity insights provide valuable guidance for researchers utilizing this scaffold in drug discovery programs.
Analytical Characterization
Spectroscopic Analysis
Typical analytical techniques used to characterize 1-(2-aminoethyl)piperidin-4-ol dihydrochloride and related compounds include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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High-Performance Liquid Chromatography (HPLC)
Based on related compounds, the 1H NMR spectrum would likely show characteristic signals for the piperidine ring protons, hydroxyl proton, and aminoethyl chain protons . The mass spectrum would display a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns typical of piperidine derivatives.
Comparison with Related Compounds
To better understand the properties and applications of 1-(2-aminoethyl)piperidin-4-ol dihydrochloride, it is useful to compare it with structurally related compounds:
This comparison highlights how subtle structural differences can lead to diverse applications across pharmaceutical research domains.
Current Research and Future Directions
Ongoing Investigations
Current research involving 1-(2-aminoethyl)piperidin-4-ol dihydrochloride and related compounds focuses on several areas:
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Development of novel IP receptor agonists with improved pharmacokinetic properties
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Exploration of additional biological activities beyond prostacyclin pathways
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Optimization of synthetic routes for more efficient and environmentally friendly production
These research directions emphasize the compound's continuing relevance in pharmaceutical discovery and development.
Future Prospects
The versatility of the 1-(2-aminoethyl)piperidin-4-ol scaffold suggests several promising future applications:
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Development of targeted drug delivery systems utilizing the bifunctional nature of the molecule
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Creation of combinatorial libraries based on this scaffold to identify novel bioactivities
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Application in fragment-based drug discovery approaches, where the compact structure could serve as a valuable building block
As pharmaceutical research continues to evolve, compounds like 1-(2-aminoethyl)piperidin-4-ol dihydrochloride are likely to maintain their significance as versatile chemical tools and synthetic intermediates.
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